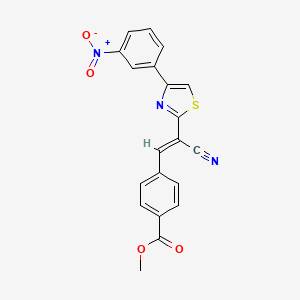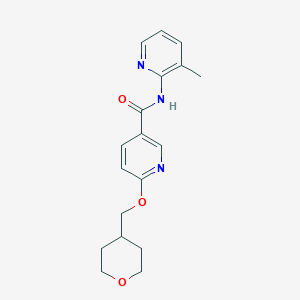
N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPPMN, is a novel compound with potential applications in scientific research. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Nicotinamide Derivatives and Metabolic Pathways
Nicotinamide derivatives, including compounds structurally related to N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, play significant roles in various metabolic pathways. They are involved in the regulation of energy metabolism and cellular repair mechanisms. For instance, nicotinamide methochloride, a derivative of nicotinamide, has been identified as a product formed in the mammalian body following the administration of nicotinic acid and nicotinamide, indicating its role in the NAD+ metabolic pathway (Ellinger, Fraenkel, & Abdel Kader, 1947).
Gastroprotective Activity
Research has demonstrated the gastroprotective effects of certain nicotinamide derivatives. For example, 3-carbomethoxypyridine, a compound related to nicotinamide, has shown significant anti-ulcer effects, suggesting that similar derivatives could have therapeutic applications in protecting the gastric mucosa against lesions and ulcers (Okpo, Orhue, Falodun, Alonge, & Airemwen, 2013).
Eigenschaften
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-2-8-19-17(13)21-18(22)15-4-5-16(20-11-15)24-12-14-6-9-23-10-7-14/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXLAMJIIJRKPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2566360.png)
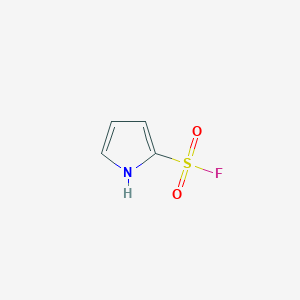
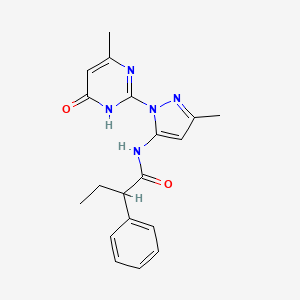


![methyl 5-(((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566368.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2566373.png)


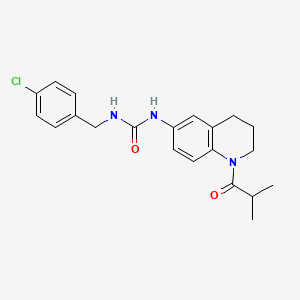
![2-[Benzyl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2566380.png)
